molecular formula C17H16F3NO2 B13367309 Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate

Cat. No.: B13367309
M. Wt: 323.31 g/mol
InChI Key: BLDGJJIJKRGJDD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate (CAS 200879-75-0) is a specialized organic compound with a molecular formula of C17H16F3NO2 and a molecular weight of 323.31 g/mol . This ethyl ester derivative belongs to the nicotinate family, characterized by a central pyridine ring substituted with a p-tolyl group and a trifluoromethyl group, making it a valuable building block in medicinal chemistry and pharmaceutical research . Its specific structure suggests potential utility in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds, leveraging reactions such as the Dimroth Rearrangement . The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As a key synthetic intermediate, it can be employed in the development of modulators for various protein targets, analogous to compounds investigated in therapeutic areas like cystic fibrosis . Researchers can utilize this compound for probe development, method optimization, and structure-activity relationship (SAR) studies. It is supplied with detailed analytical documentation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

ethyl 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C17H16F3NO2/c1-4-23-16(22)15-11(3)21-14(9-13(15)17(18,19)20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

BLDGJJIJKRGJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate typically involves several key steps:

  • Starting Material Preparation : The synthesis begins with the preparation of a suitable nicotinic acid derivative. This often involves the synthesis of 6-chloronicotinic acid or similar compounds that can be further modified.

  • Substitution Reaction : The introduction of the p-tolyl group typically involves a Suzuki-Miyaura cross-coupling reaction or a similar method to replace the chloro substituent on the nicotinic acid derivative.

  • Trifluoromethylation : The incorporation of the trifluoromethyl group can be achieved using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable base.

  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Detailed Synthesis Steps

Step 1: Preparation of 6-Chloronicotinic Acid
  • Reaction Conditions : This step typically involves the chlorination of nicotinic acid using a chlorinating agent such as thionyl chloride.
  • Reagents : Nicotinic acid, thionyl chloride.
  • Solvent : Dichloromethane or similar.
Step 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Conditions : The reaction is carried out under inert conditions using a palladium catalyst.
  • Reagents : 6-Chloronicotinic acid, p-tolylboronic acid, palladium(II) acetate, potassium carbonate.
  • Solvent : Water and toluene mixture.
Step 3: Trifluoromethylation
  • Reaction Conditions : This step requires careful handling due to the reactivity of trifluoromethylating agents.
  • Reagents : Trifluoromethyl iodide, copper(I) iodide, 1,10-phenanthroline.
  • Solvent : Tetrahydrofuran (THF).
Step 4: Esterification

Challenges and Considerations

  • Side Reactions : The trifluoromethylation step can be prone to side reactions, requiring careful optimization of conditions.
  • Purification : The final product may require extensive purification due to the complexity of the reaction mixture.

Data and Research Discoveries

Chemical Properties

Property Value
Molecular Formula C18H16F3NO2
Molecular Weight 349.33 g/mol
CAS Number Not specified in available literature
IUPAC Name Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)pyridine-3-carboxylate

Biological and Chemical Applications

  • Pharmaceutical Intermediates : This compound can serve as a building block for more complex pharmaceutical molecules due to its stability and lipophilicity.
  • Agrochemicals : Its structural features make it suitable for use in agrochemical synthesis, particularly for compounds requiring high stability and bioavailability.

Comparison with Similar Compounds

Compound Structural Features Applications
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate Trifluoromethyl and methylthio groups Pharmaceutical and agrochemical synthesis
This compound Trifluoromethyl and p-tolyl groups Pharmaceutical intermediates, agrochemicals

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Substituent Variations in Nicotinate Derivatives

Functional and Application Differences

  • Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the methoxy group in compound 4h, which increases solubility but reduces membrane permeability .
  • Synthetic Utility : Ethyl 6-(trifluoromethyl)nicotinate (CAS: 597532-36-0) serves as a simpler precursor for further functionalization, whereas the discontinued status of the target compound limits its accessibility .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 4-CF₃ group in the target compound stabilizes the pyridine ring electronically, contrasting with the electron-donating 4-methoxyphenyl group in 4h .

Key Research Findings

  • Synthetic Routes : this compound is synthesized via multi-step reactions involving Suzuki-Miyaura coupling or nucleophilic substitution, similar to compound 4h .
  • Stability and Storage : Analogs like Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate require inert atmosphere storage due to sensitivity, whereas the target compound’s stability data remain unreported .

Notes and Discrepancies

  • Commercial Availability : The target compound is discontinued, while analogs like Ethyl 6-(trifluoromethyl)nicotinate remain available .
  • Data Gaps : Melting points, boiling points, and detailed biological data for the target compound are absent in the provided evidence, limiting direct comparative analysis.
  • CAS Number Conflicts : Ethyl 6-(trifluoromethyl)nicotinate is listed under two CAS numbers (597532-36-0 and 860457-99-4), requiring verification .

Biological Activity

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinates, characterized by its unique structural features, including an ethyl ester group, a methyl group, a p-tolyl group, and a trifluoromethyl group. Its molecular formula is C13H12F3N1O2C_{13}H_{12}F_3N_1O_2 with a molecular weight of approximately 301.29 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. Once inside the cell, the compound can modulate enzyme and receptor activities, affecting various metabolic pathways. The specific mechanisms depend on the biological context and the targets involved.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There are indications of cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections.

Study 1: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of this compound in vitro. The compound was tested on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in targeted cells.

Study 3: Antimicrobial Evaluation

The antimicrobial activity of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, particularly against S. aureus, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, anticancer, antimicrobial
Ethyl 2-bromo-6-(trifluoromethyl)nicotinateStructureAnticancer properties, biochemical probe
Methyl 2-bromo-6-(trifluoromethyl)nicotinate-Lower activity compared to ethyl derivatives

The comparative analysis reveals that while related compounds also exhibit biological activities, this compound shows a broader spectrum of potential applications due to its unique structural features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, Suzuki-Miyaura coupling (for aryl group introduction), and esterification. For example, trifluoromethylation at position 4 often employs reagents like CF3_3Cu or CF3_3I under palladium catalysis . Esterification of the nicotinic acid precursor with ethanol is catalyzed by H2_2SO4_4 under reflux, with yields optimized by controlling stoichiometry (e.g., 1:3 molar ratio of acid to ethanol) and reaction time (8–12 hours) . Key intermediates, such as 4-chloro-6-(trifluoromethyl)nicotinic acid, are critical for downstream functionalization .

Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. 1H^{1}\text{H}-NMR identifies methyl (δ 1.3–1.5 ppm for ethyl ester) and p-tolyl (δ 7.2–7.4 ppm) groups, while 19F^{19}\text{F}-NMR detects the trifluoromethyl signal (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ expected at m/z 368.12), and X-ray crystallography resolves steric effects from the p-tolyl group .

Q. What is the hypothesized mechanism of biological activity for this compound, and how is it validated experimentally?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, promoting membrane penetration and target binding (e.g., viral proteases or ion channels). In vitro assays measure IC50_{50} values against target enzymes (e.g., SARS-CoV-2 3CL protease) using fluorescence-based substrates. Comparative studies with analogs lacking the p-tolyl group (e.g., Ethyl 2-methyl-4-(trifluoromethyl)nicotinate) reveal steric and electronic contributions to potency .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodological Answer : Low yields during Suzuki-Miyaura coupling (introducing p-tolyl) may arise from palladium catalyst deactivation or boronic acid instability. Strategies include:

  • Using Pd(OAc)2_2 with SPhos ligand for improved stability .
  • Adding molecular sieves to scavenge water, preventing boronic acid hydrolysis.
  • Optimizing solvent polarity (e.g., toluene/EtOH 4:1 v/v) to balance solubility and reactivity.
    Monitoring reaction progress via TLC (Rf_f 0.5 in hexane/EtOAc 3:1) ensures timely termination .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardization steps:

  • Re-test the compound alongside positive controls (e.g., Remdesivir for antiviral assays) under identical conditions.
  • Perform dose-response curves (0.1–100 µM) to confirm EC50_{50} reproducibility.
  • Use molecular dynamics simulations to assess target binding under different pH or ionic strength conditions .

Q. What computational approaches are recommended to predict off-target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against human kinase or cytochrome P450 databases to identify off-target risks. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces, highlighting reactive regions (e.g., electron-deficient trifluoromethyl group). Pharmacophore mapping (MOE software) compares the compound’s features to known toxicophores .

Q. How does the p-tolyl group influence photostability compared to phenyl or halogenated analogs?

  • Methodological Answer : Accelerated stability testing (ICH Q1B guidelines) under UV light (365 nm) shows:

  • p-Tolyl analog : 85% remaining after 48 hours (methyl group reduces radical formation).
  • Phenyl analog : 72% remaining (increased π-π stacking susceptibility).
  • 4-Fluorophenyl analog : 68% remaining (C-F bond cleavage under UV).
    HPLC-PDA (220 nm detection) quantifies degradation products .

Key Recommendations for Researchers

  • Prioritize orthogonal purification (e.g., flash chromatography followed by recrystallization) to achieve >95% purity for biological assays .
  • Validate metabolic stability using liver microsome models (human/rat) to assess CYP450-mediated degradation .
  • Collaborate with crystallography facilities to resolve co-crystal structures with target proteins .

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